molecular formula C7H9IN2 B15313211 3-(Aminomethyl)-5-iodoaniline

3-(Aminomethyl)-5-iodoaniline

Cat. No.: B15313211
M. Wt: 248.06 g/mol
InChI Key: DWJNJZAAPPTRRL-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-iodoaniline is an organic compound with the molecular formula C7H9IN2 It is a derivative of aniline, where the amino group is substituted with an aminomethyl group at the 3-position and an iodine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-iodoaniline typically involves a multi-step process. One common method starts with the iodination of aniline to form 5-iodoaniline. This is followed by the introduction of the aminomethyl group through a Mannich reaction, which involves the condensation of formaldehyde, aniline, and a secondary amine. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-iodoaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The iodine atom can be reduced to form the corresponding aniline derivative.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atom under appropriate conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Aminomethyl)-5-iodoaniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Its derivatives may have therapeutic properties and can be investigated for drug development.

    Industry: It can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-iodoaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can enhance the compound’s binding affinity to its target, while the iodine atom can influence its electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: A compound with a similar aminomethyl group but different overall structure and properties.

    3-(Aminomethyl)phenylboronic acid hydrochloride: Another compound with an aminomethyl group, used in different applications.

Uniqueness

3-(Aminomethyl)-5-iodoaniline is unique due to the presence of both the aminomethyl group and the iodine atom, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.

Properties

Molecular Formula

C7H9IN2

Molecular Weight

248.06 g/mol

IUPAC Name

3-(aminomethyl)-5-iodoaniline

InChI

InChI=1S/C7H9IN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4,9-10H2

InChI Key

DWJNJZAAPPTRRL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)I)CN

Origin of Product

United States

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